

# An In-depth Technical Guide to the Spectroscopic Data of Ethyl Phenylacetate

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## Compound of Interest

Compound Name: Ethyl phenylacetate

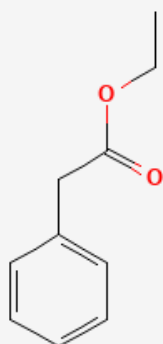
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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl phenylacetate**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

## Chemical Structure

IUPAC Name: ethyl 2-phenylacetate Molecular Formula:  $C_{10}H_{12}O_2$  Molecular Weight: 164.20 g/mol [1] CAS Registry Number: 101-97-3[2]



**Figure 1.** Chemical structure of **Ethyl Phenylacetate**.

## Spectroscopic Data

The following sections present the key spectroscopic data for **ethyl phenylacetate** in a structured format for easy reference and comparison.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The  $^1\text{H}$  NMR spectrum of **ethyl phenylacetate** is typically recorded in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ethyl Phenylacetate** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.39 - 7.25	m	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
4.14	q, $J = 7.1 \text{ Hz}$	2H	Methylene protons (-O- $\text{CH}_2$ - $\text{CH}_3$ )
3.59	s	2H	Methylene protons (- $\text{CH}_2$ - $\text{C}_6\text{H}_5$ )
1.24	t, $J = 7.1 \text{ Hz}$	3H	Methyl protons (-O- $\text{CH}_2$ - $\text{CH}_3$ )

m = multiplet, q = quartet, s = singlet, t = triplet, J = coupling constant in Hertz.

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Ethyl Phenylacetate** in  $\text{CDCl}_3$ [\[1\]](#)[\[3\]](#)[\[4\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
171.52	Carbonyl carbon (C=O)[1]
134.25	Quaternary aromatic carbon (C-CH <sub>2</sub> )[1]
129.25	Aromatic carbons (ortho-C)[1]
128.54	Aromatic carbons (meta-C)[1]
127.03	Aromatic carbon (para-C)[1]
60.76	Methylene carbon (-O-CH <sub>2</sub> )[1]
41.40	Methylene carbon (-CH <sub>2</sub> -Ph)[1]
14.15	Methyl carbon (-CH <sub>3</sub> )[1]

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Ethyl Phenylacetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3088, 3065, 3032	Medium	C-H stretch (aromatic)
2982, 2938	Medium	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1605, 1497, 1455	Medium	C=C stretch (aromatic ring)
1258, 1156	Strong	C-O stretch (ester)
749, 698	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Data is for a liquid film sample.

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments upon ionization. For **ethyl phenylacetate**, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data for **Ethyl Phenylacetate** (Electron Ionization)[1][5]

$m/z$	Relative Intensity (%)	Assignment
164	18.6	$[M]^+$ (Molecular ion)[5]
91	100.0	$[C_7H_7]^+$ (Tropylium ion, base peak)[5]
65	9.8	$[C_5H_5]^+$ [5]
29	10.0	$[C_2H_5]^+$ [5]

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

- Sample Preparation:
  - For  $^1H$  NMR, dissolve 5-25 mg of **ethyl phenylacetate** in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ).[6]
  - For  $^{13}C$  NMR, a higher concentration is required due to the lower natural abundance of the  $^{13}C$  isotope; use 20-50 mg of the sample in 0.6-0.7 mL of  $CDCl_3$ . [7]
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6] The final liquid column height should be approximately 4-5 cm.[6][7]
- Instrument Parameters:
  - Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

- Locking and Shimming: Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[\[7\]](#)
- Referencing: Use the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  NMR) or tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm). For  $^{13}\text{C}$  NMR, the  $\text{CDCl}_3$  solvent peak is used for referencing ( $\delta = 77.16$  ppm).
- Acquisition:
  - For  $^1\text{H}$  NMR, acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a larger number of scans (e.g., 128 or more) and a relaxation delay (e.g., 2 seconds) are necessary.[\[8\]](#)
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine proton ratios.
  - Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
- Sample Preparation (Neat Liquid):
  - Place one to two drops of pure **ethyl phenylacetate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[9\]](#)[\[10\]](#)
  - Place a second salt plate on top to create a thin liquid film "sandwich".[\[9\]](#)[\[10\]](#)
  - Ensure the liquid is evenly spread between the plates.[\[9\]](#)
- Instrument Parameters:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.

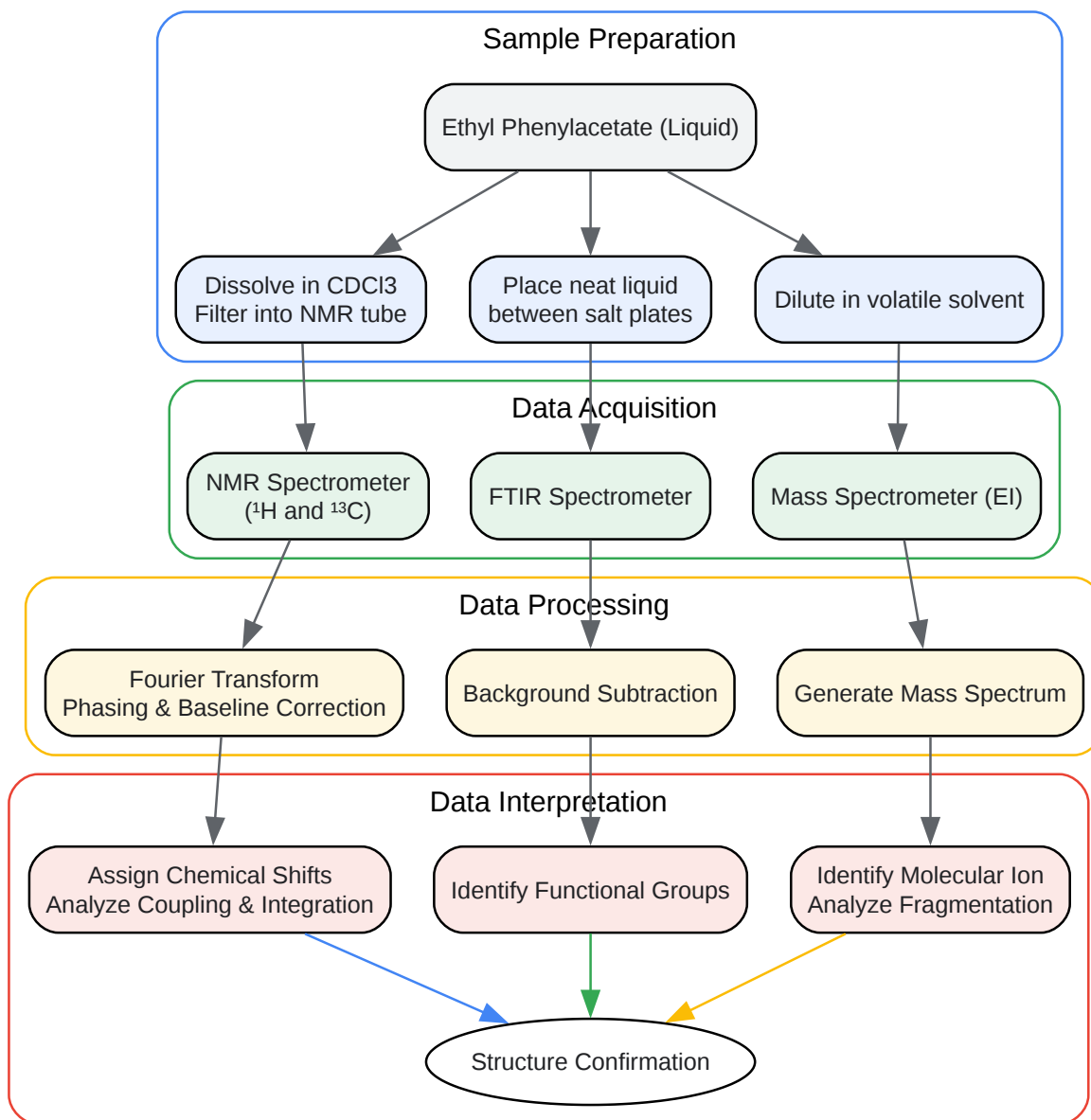
- Record a background spectrum of the empty sample compartment to subtract any atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) or instrumental interferences.[\[11\]](#)
- Acquisition:
  - Place the salt plate assembly into the sample holder in the instrument's beam path.[\[10\]](#)
  - Acquire the sample spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
  - Identify and label the wavenumbers of significant absorption bands.
- Sample Preparation and Introduction:
  - For direct infusion, prepare a dilute solution of **ethyl phenylacetate** in a volatile solvent like methanol or acetonitrile.
  - Alternatively, for GC-MS analysis, inject a dilute solution of the sample into the gas chromatograph, which separates the compound before it enters the mass spectrometer.
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Source: Electron Ionization (EI) with a standard electron energy of 70 eV.
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
  - Acquisition Mode: Scan over a mass range appropriate for the compound, for example,  $m/z$  20-200.
- Acquisition:
  - Introduce the sample into the ion source.

- The molecules are ionized and fragmented.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
- A detector records the abundance of each ion.
- Data Processing:
  - The software generates a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak ( $[M]^+$ ) and the base peak (the most intense peak).
  - Analyze the fragmentation pattern to aid in structure elucidation.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a liquid sample such as **ethyl phenylacetate**.

## Workflow for Spectroscopic Analysis of Ethyl Phenylacetate



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**Caption:** Spectroscopic analysis workflow.

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